5-bromo-3-methylbenzo[d]oxazol-2(3H)-one
Description
Significance of the Benzo[d]oxazolone Heterocycle in Organic Chemistry
The benzo[d]oxazol-2(3H)-one scaffold, a bicyclic system featuring a fusion of a benzene (B151609) ring and an oxazolone (B7731731) ring, is of considerable interest in organic chemistry. Its rigid, planar structure and the presence of hydrogen bond donors and acceptors provide a stable and versatile template for designing complex molecules. This heterocycle is often utilized by medicinal chemists to mimic moieties like benzamides or phenyl ureas within a metabolically stable framework. researchgate.net
The significance of this scaffold is underscored by its presence in a wide array of biologically active compounds. Derivatives of benzo[d]oxazol-2(3H)-one have been identified as potent inhibitors for various biological targets. Research has demonstrated their efficacy as c-Met kinase inhibitors for anti-cancer applications nih.govresearchgate.net, inhibitors of Traf2- and Nck-interacting kinase (TNIK) for potential colorectal cancer treatment nih.gov, and as immunosuppressive agents. researchgate.net Furthermore, different derivatives have been explored as inhibitors of chromodomain protein CDYL, Mycobacterium tuberculosis InhA, and soluble epoxide hydrolase (sEH). researchgate.netresearchgate.netuky.edu The ability of the benzoxazolone moiety to confer high affinity and selectivity for specific biological sites, such as σ1 receptors, further highlights its importance in drug discovery. unityfvg.it
Evolution of Synthetic Strategies for Benzo[d]oxazol-2(3H)-one Derivatives
The synthesis of the benzo[d]oxazol-2(3H)-one core and its derivatives has evolved to include a variety of efficient and regioselective methods. Classical approaches often involve the cyclization of 2-aminophenol (B121084) precursors with a suitable carbonyl source. One established method involves the reaction of a 2-aminophenol with ethyl 1-H-imidazole-carboxylate in the presence of a mild base to achieve the cyclized product. researchgate.net
More contemporary strategies focus on improving yield, simplifying procedures, and expanding the tolerance for sensitive functional groups. One such advancement is the use of 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one, a stable and recyclable solid carbonyl source. organic-chemistry.org This reagent facilitates the one-pot synthesis of benzo[d]oxazol-2(3H)-ones under neutral or acidic conditions, providing very good yields. organic-chemistry.org Other synthetic routes include the treatment of N-alkyl-N-arylhydroxylamines with trichloroacetyl chloride, which affords 3-alkylbenzoxazolones at ambient temperatures. organic-chemistry.org The development of methods like the acid- and base-catalyzed aldol (B89426) condensation to create more complex derivatives, such as chalcones incorporating the benzoxazolone scaffold, demonstrates the ongoing expansion of the synthetic toolkit available to chemists working with this versatile heterocycle. mdpi.com
Overview of 5-Bromo-3-methylbenzo[d]oxazol-2(3H)-one in Contemporary Research
The specific derivative, this compound, is primarily recognized in contemporary chemical research as a valuable synthetic intermediate or building block. Its structure combines the core benzo[d]oxazol-2(3H)-one scaffold with two key substitutions: a methyl group at the N-3 position and a bromine atom at the C-5 position of the benzene ring. These features make it a strategic starting material for generating more complex molecules.
The N-methylation prevents further substitution at this position, directing subsequent reactions, while the bromine atom serves as a versatile functional handle. The C-Br bond can be readily transformed through various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, alkyl, or amino groups. This synthetic utility enables the creation of diverse libraries of novel compounds for screening in drug discovery programs. For instance, the bromo-substitution is a common feature in precursors for developing agents targeting cancer cell lines. nih.gov
While direct research focusing on the biological activity of this compound itself is not extensively documented in public literature, its importance lies in its potential to access novel chemical space. Its physicochemical properties are well-defined, facilitating its use in planned synthetic pathways.
Data Table: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 70672-82-1 | achemblock.comboronmolecular.comcymitquimica.com |
| Molecular Formula | C₈H₆BrNO₂ | achemblock.comcymitquimica.com |
| Molecular Weight | 228.05 g/mol | achemblock.com |
| IUPAC Name | This compound | achemblock.com |
| SMILES | CN1C(=O)OC2=CC=C(Br)C=C21 | achemblock.com |
| Purity | Typically ≥95% | achemblock.comcymitquimica.com |
| Physical Form | Solid | cymitquimica.com |
De Novo Synthesis Approaches to the this compound Core
De novo synthesis focuses on building the fundamental benzo[d]oxazol-2(3H)-one structure from acyclic or simpler cyclic precursors.
Erlenmeyer-Plochl Condensation and Azlactone Intermediates
The Erlenmeyer-Plochl reaction is a classic method for synthesizing oxazolones, which can serve as precursors to various heterocyclic systems. wikipedia.orgsphinxsai.comsci-hub.se This reaction typically involves the condensation of an N-acylglycine, such as hippuric acid, with an aldehyde in the presence of acetic anhydride. wikipedia.orgalchetron.com The process proceeds through the formation of an azlactone (an unsaturated oxazolone) intermediate. wikipedia.orgalchetron.com
While traditionally used for amino acid synthesis, the principles of this reaction can be adapted. wikipedia.org For the synthesis of a benzoxazolone core, a modified approach would be necessary, potentially involving intramolecular cyclization of a suitably substituted N-acyl aminophenol. The versatility of this reaction is demonstrated by its use with various bases and catalysts to improve yields and reaction conditions. sci-hub.se
Cyclization Reactions of Precursor Anilines and Amino-Phenols
A well-established and direct method for forming the benzo[d]oxazol-2(3H)-one core is through the cyclization of ortho-substituted anilines, particularly o-aminophenols. umn.edu This approach is widely utilized due to the availability of a diverse range of starting materials. nih.gov
The cyclization of an o-aminophenol typically involves reaction with a carbonylating agent to introduce the C2 carbonyl group of the oxazolone ring. A variety of reagents can be employed for this purpose, including phosgene or its safer equivalents like carbonyldiimidazole (CDI), chloroformates, and even urea. researchgate.netacs.org For instance, the reaction of a substituted 2-aminophenol with CDI leads to an intramolecular cyclization to form the benzoxazolone ring. acs.org
Similarly, ortho-substituted anilides can undergo an intramolecular N-deprotonation followed by an O-SNAr (Substitution Nucleophilic Aromatic) cyclization to yield benzo[d]oxazoles. semanticscholar.org This method is particularly effective when the aromatic ring is activated by electron-withdrawing groups. semanticscholar.org
| Precursor | Reagent | Key Transformation | Reference |
|---|---|---|---|
| o-Aminophenol | Carbonyldiimidazole (CDI) | Intramolecular Cyclization | acs.org |
| Substituted 2-Fluoroaniline | Acylation then Base (e.g., K₂CO₃) | N-deprotonation–O-SNAr Cyclization | semanticscholar.org |
| o-Aminophenol | Aldehydes/Carboxylic Acids | Condensation/Cyclization | nih.gov |
Carbonylation Strategies for Benzo[d]oxazol-2(3H)-one Formation
Carbonylation strategies offer a powerful means to construct the benzoxazolone core, often with high efficiency and atom economy. These methods introduce the essential carbonyl group (C=O) into the heterocyclic ring.
One modern approach involves the transition-metal-catalyzed carbonylation of anilines. For example, Rh(III)-catalyzed direct ortho-C-H bond carbonylation can be used to construct related benzoxazinones from anilines, showcasing the potential for C-H activation in building such heterocyclic systems. bohrium.comnih.gov
Alternative and often milder carbonylation sources have been developed to replace hazardous reagents like phosgene. researchgate.net One such reagent is 2-phenoxycarbonyl-4,5-dichloropyridazin-3(2H)-one, which acts as a solid, stable, and recyclable carbonyl source for the one-pot synthesis of benzo[d]oxazol-2(3H)-ones from o-aminophenols under neutral or acidic conditions. researchgate.netorganic-chemistry.org This method provides the desired heterocycles in very good yields. researchgate.netorganic-chemistry.org
Late-Stage Bromination and N-Methylation Strategies for this compound
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing key functional groups onto a complex molecular scaffold at a late point in the synthesis. wikipedia.orgnih.gov This approach allows for the rapid diversification of a core structure to explore structure-activity relationships. nih.govresearchgate.net For this compound, this would involve the synthesis of the benzo[d]oxazol-2(3H)-one core first, followed by sequential bromination and N-methylation.
Regioselective Bromination of Benzo[d]oxazol-2(3H)-ones
Achieving regioselective bromination at the C5 position of the benzo[d]oxazol-2(3H)-one ring is critical. The electronic properties of the benzoxazolone system direct electrophilic aromatic substitution. The fused benzene ring is activated by the oxygen and nitrogen atoms of the oxazolone ring, but the precise location of substitution depends on the reaction conditions and the directing influence of the existing functional groups.
Palladium-catalyzed C-H functionalization offers a modern approach to regioselective halogenation. For the related benzoxazin-2-one systems, microwave-assisted, palladium-catalyzed reactions using N-halosuccinimides (such as N-bromosuccinimide, NBS) have been shown to be effective. semanticscholar.org The nitrogen atom of the heterocyclic ring can act as a directing group to afford the halogenated product with high regioselectivity. semanticscholar.org Such methods are often characterized by high functional group tolerance, good yields, and rapid reaction times. semanticscholar.org
| Substrate | Brominating Agent | Catalyst/Conditions | Key Feature | Reference |
|---|---|---|---|---|
| 3-phenyl-2H-benzo[b] acs.orgorganic-chemistry.orgoxazin-2-one | NBS | Pd(OAc)₂, PTSA, Microwave | Regioselective C-H Bromination | semanticscholar.org |
| Oxazole | NBS or Br₂ | Various | Direct Bromination | researchgate.net |
N-Methylation Techniques for N3-Substituted Benzo[d]oxazolones
The final step in a late-stage approach would be the methylation of the nitrogen atom at the N3 position. The nitrogen atom of the benzoxazolone is part of an amide-like system, and its proton is acidic enough to be removed by a suitable base.
Standard N-alkylation conditions are typically effective for this transformation. The reaction generally involves deprotonating the N-H of the 5-bromobenzo[d]oxazol-2(3H)-one with a base, followed by quenching the resulting anion with a methylating agent. Common bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). The methylating agent is typically methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄). The choice of solvent and base is crucial to ensure high yields and prevent side reactions.
Synthetic Routes to this compound: A Review of Catalytic Methodologies
The synthesis of this compound, a key heterocyclic scaffold in medicinal chemistry, is achieved through various synthetic strategies. The formation of the benzoxazolone core typically involves the cyclization of a suitably substituted aminophenol precursor. This article explores the catalyst systems and reaction conditions employed in the synthesis of this specific compound, with a focus on both conventional and emerging methodologies.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-3-methyl-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO2/c1-10-6-4-5(9)2-3-7(6)12-8(10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJZKNNJZQLCFEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50320169 | |
| Record name | 5-bromo-3-methyl-3H-benzooxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50320169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70672-82-1 | |
| Record name | NSC355408 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=355408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-bromo-3-methyl-3H-benzooxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50320169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Derivatization and Reaction Chemistry of 5 Bromo 3 Methylbenzo D Oxazol 2 3h One
Functional Group Transformations at the Bromine Position
The carbon-bromine bond at the C5 position is a prime site for modification, enabling the introduction of diverse substituents through metal-catalyzed cross-coupling and nucleophilic substitution reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used methods for this purpose. The reaction typically proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. For substrates like 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one, the bromine atom serves as an excellent leaving group for the initial oxidative addition step to a Pd(0) complex.
The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide range of aryl and heteroaryl groups at the C5 position of the benzoxazolone core. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, are crucial for achieving high yields. Electron-donating and sterically demanding phosphine ligands are often employed to facilitate the catalytic cycle. While specific studies on this compound are not extensively detailed in the provided literature, the general reactivity of aryl bromides in Suzuki-Miyaura couplings is well-established, suggesting its applicability for creating a diverse library of 5-aryl-3-methylbenzo[d]oxazol-2(3H)-one derivatives. These reactions are valuable for synthesizing complex molecules, including those with potential biological activity.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides This table illustrates general conditions and is not specific to this compound due to lack of specific data in the search results.
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 80-100 | 75-95 |
| Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | 80 | 80-98 |
| PdCl₂(dppf) | Cs₂CO₃ | Dioxane | 90-110 | 85-99 |
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway to functionalize the C5 position by replacing the bromine atom with a nucleophile. For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which forms upon nucleophilic attack.
Electrophilic and Radical Reactions on the Benzo[d]oxazolone Ring System
The electron-rich aromatic portion of the benzoxazolone ring is susceptible to electrophilic attack, allowing for the introduction of various functional groups directly onto the carbon framework.
Friedel-Crafts reactions are a classic set of reactions used to attach substituents to an aromatic ring via electrophilic aromatic substitution. The alkylation variant involves reacting an aromatic compound with an alkylating agent, such as an alkyl halide or an alcohol, in the presence of a Lewis acid or a strong Brønsted acid catalyst.
Research has demonstrated the successful Friedel-Crafts alkylation of this compound with various activated secondary alcohols. In these reactions, a catalyst such as methyl trifluoromethanesulfonate (MeOTf) facilitates the formation of a carbocation from the alcohol, which then acts as the electrophile. The alkylation occurs regioselectively at the C6 position, which is ortho to the activating ring nitrogen and meta to the deactivating bromine atom. This regioselectivity highlights the directing effects of the substituents on the benzoxazolone ring. The reaction proceeds efficiently under relatively mild conditions, providing benzhydryl and related diarylmethyl derivatives in good to excellent yields.
Table 2: Friedel-Crafts Alkylation of this compound with Secondary Alcohols Data sourced from Kumar, A., et al. (2019).
| Alcohol Reactant (2) | Product (3) | Yield (%) |
|---|---|---|
| Diphenylmethanol | 6-Benzhydryl-5-bromo-3-methylbenzo[d]oxazol-2(3H)-one | 94 |
The direct functionalization of carbon-hydrogen (C-H) bonds represents a highly efficient and atom-economical strategy for modifying organic molecules. This approach avoids the need for pre-functionalized starting materials, such as organohalides or organometallics. Methodologies often rely on directing groups to control the regioselectivity of the C-H activation step.
While specific examples of selective C-H functionalization on this compound were not found in the provided search results, the benzoxazolone scaffold is a candidate for such transformations. The inherent electronic properties and the presence of heteroatoms (N and O) could be exploited to direct transition metal catalysts to specific C-H bonds on the aromatic ring. For instance, the nitrogen atom or the carbonyl oxygen could potentially coordinate to a metal center, directing functionalization to the adjacent C7 position. Further research is needed to explore the viability and regiochemical outcomes of C-H activation strategies on this particular heterocyclic system.
Modifications at the N3-Methyl Group and Carbonyl Moiety
The N3-methyl group and the C2-carbonyl group represent additional sites for chemical modification, although they are generally less reactive than the C-Br bond or the aromatic ring. Reactions at these positions typically require more specific and often harsher conditions.
The N-methyl group is generally stable. Its removal (N-demethylation) would likely require strong demethylating agents. The carbonyl group within the cyclic carbamate structure is relatively unreactive towards nucleophiles compared to acyclic esters or ketones due to resonance stabilization involving the nitrogen lone pair. However, under forcing conditions, such as strong acid or base hydrolysis, the oxazolone (B7731731) ring can be opened. This would lead to the formation of a 2-amino-4-bromo-6-methylphenol derivative, effectively destroying the core heterocyclic structure. Other potential reactions at the carbonyl group, such as reduction to a methylene group or conversion to a thiocarbonyl, would require specialized reagents and have not been specifically reported for this compound in the available literature.
Formation of Polycyclic and Fused Ring Systems Involving this compound
The inherent structural features of this compound make it a valuable precursor for the construction of more complex molecular architectures. The presence of the bromine atom on the benzene (B151609) ring provides a handle for various cross-coupling reactions, while the benzoxazolone core itself can participate in cyclization and annulation reactions.
Detailed research into the formation of polycyclic and fused ring systems from this specific compound is an area of active investigation. One conceptual approach involves the initial functionalization of the bromine atom via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. This would introduce a reactive moiety at the 5-position, which could then undergo an intramolecular cyclization to form a new ring fused to the benzoxazolone system.
For instance, a hypothetical reaction pathway could involve the Sonogashira coupling of this compound with a terminal alkyne bearing a nucleophilic group. The resulting product could then be induced to undergo an intramolecular cyclization, leading to the formation of a novel polycyclic system. The conditions for such a cyclization would be highly dependent on the nature of the introduced substituent and the desired ring size.
Below is a table outlining potential strategies for the synthesis of fused ring systems from this compound, based on established synthetic methodologies for related heterocyclic compounds.
| Reaction Type | Reactant | Potential Fused System | Key Reaction Conditions |
| Intramolecular Heck Reaction | A vinyl or aryl group introduced at the 5-position | Pyrrolo- or Indolo[3,2-e]benzoxazolone | Pd(OAc)₂, PPh₃, base |
| Intramolecular Buchwald-Hartwig Amination | An amino-functionalized aryl group at the 5-position | Acridino[4,3,2-fgh]benzoxazolone | Pd catalyst, ligand, base |
| Pictet-Spengler Reaction | An ethylamino group introduced at the 5-position followed by reaction with an aldehyde | Carbolino[6,5-e]benzoxazolone | Acid catalyst |
| Fischer Indole Synthesis | A hydrazine substituent at the 5-position reacted with a ketone | Indolo[5,6-e]benzoxazolone | Acid catalyst, heat |
Ring-Opening and Rearrangement Pathways of the Oxazolone Ring
The stability of the benzoxazolone ring is a critical factor in its synthetic applications. However, under certain conditions, the oxazolone ring of this compound can undergo ring-opening or rearrangement reactions, providing access to different classes of compounds.
The most common ring-opening reaction of benzoxazolones is hydrolysis, which can occur under either acidic or basic conditions. Basic hydrolysis typically proceeds via nucleophilic attack of a hydroxide ion at the carbonyl carbon (C2), leading to the cleavage of the ester bond and the formation of a 2-amino-4-bromophenol derivative. The N-methyl group would remain attached to the amino group.
Acid-catalyzed hydrolysis, on the other hand, would involve protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by water. The products of both acidic and basic hydrolysis are outlined in the table below.
| Condition | Mechanism | Product(s) |
| Basic Hydrolysis (e.g., NaOH, H₂O) | Nucleophilic acyl substitution | 4-Bromo-2-(methylamino)phenol and carbonate |
| Acidic Hydrolysis (e.g., HCl, H₂O) | Acid-catalyzed ester hydrolysis | 4-Bromo-2-(methylamino)phenol and carbon dioxide |
Beyond simple hydrolysis, the oxazolone ring can participate in more complex rearrangement reactions. For instance, thermal or photochemical conditions could potentially induce rearrangements. While specific studies on this compound are not widely reported in this context, related N-substituted benzoxazolones have been shown to undergo rearrangements. Theoretical studies on similar N-methylated heterocyclic systems, such as N-methyl-N-nitroanilines, have explored thermal and acid-catalyzed rearrangement mechanisms that could offer insights into the potential reactivity of the title compound rsc.orgresearchgate.net.
One hypothetical rearrangement could involve a Smiles-type rearrangement if a suitable nucleophilic side chain is attached to the nitrogen atom. However, with a simple methyl group at the N3 position, such a pathway is not directly accessible.
Further research is needed to fully elucidate the specific conditions and mechanisms governing the ring-opening and rearrangement pathways of this compound. Understanding these fundamental reactive properties is crucial for unlocking the full synthetic potential of this versatile heterocyclic compound.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation techniques, a complete picture of the molecular framework, including proton environments, carbon skeleton, and intra-molecular connectivity, can be meticulously assembled.
Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Coupling Constants
The ¹H NMR spectrum of 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one is predicted to exhibit distinct signals corresponding to the aromatic protons and the N-methyl group. The aromatic region would feature signals for the three protons on the benzene (B151609) ring. The proton at C4, being ortho to the bromine atom, would likely appear as a doublet. The proton at C6, situated between the bromine and the oxygen-bearing carbon, is expected to be a doublet of doublets. The proton at C7 would likely present as a doublet.
The N-methyl group protons are anticipated to appear as a sharp singlet in the upfield region of the spectrum, typically around 3.0-3.5 ppm, due to the deshielding effect of the adjacent nitrogen atom. The specific chemical shifts and coupling constants are influenced by the solvent and the electronic effects of the substituents on the benzoxazolone core.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | 7.20-7.40 | d | 8.0-9.0 |
| H-6 | 7.40-7.60 | dd | 8.0-9.0, 1.5-2.5 |
| H-7 | 7.00-7.20 | d | 1.5-2.5 |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides critical information about the carbon framework of the molecule. For this compound, eight distinct carbon signals are expected. The carbonyl carbon (C2) of the oxazolone (B7731731) ring is characteristically found in the downfield region of the spectrum, typically between 150 and 160 ppm. The aromatic carbons will resonate in the 110-145 ppm range, with their specific shifts influenced by the bromine, oxygen, and nitrogen substituents. The carbon directly attached to the bromine (C5) will have its chemical shift significantly affected by the heavy atom effect. The N-methyl carbon will appear in the upfield region, generally between 25 and 35 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C2 (C=O) | 152-156 |
| C3a | 130-135 |
| C4 | 110-115 |
| C5 | 115-120 |
| C6 | 125-130 |
| C7 | 108-112 |
| C7a | 140-145 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between H-4 and H-6, and between H-6 and H-7, confirming their positions on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the unambiguous assignment of the carbon signals for C4, C6, C7, and the N-methyl group by correlating them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations from the N-methyl protons to the C2 carbonyl carbon and the C7a carbon would be expected. The aromatic protons would show correlations to neighboring carbons and to the carbons of the heterocyclic ring, providing definitive evidence for the connectivity of the entire molecule.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Fourier-Transform Infrared (FTIR) techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Characteristic Functional Groups
The IR spectrum of this compound is expected to display several characteristic absorption bands. A strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the cyclic carbamate (oxazolone) is anticipated in the region of 1750-1780 cm⁻¹. The presence of the aromatic ring will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-N stretching vibration of the heterocyclic ring is expected to appear in the 1200-1350 cm⁻¹ range. The C-Br stretching vibration typically occurs at lower frequencies, in the 500-650 cm⁻¹ range.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy offers higher resolution and sensitivity compared to traditional IR spectroscopy. An FTIR spectrum of this compound would provide more precise peak positions for the aforementioned functional groups. The high signal-to-noise ratio would also facilitate the observation of weaker overtone and combination bands, which can sometimes provide additional structural information. The precise position of the carbonyl absorption can be indicative of ring strain and electronic effects within the heterocyclic system.
Table 3: Predicted IR/FTIR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3050-3150 | Medium to Weak |
| Aliphatic C-H Stretch (CH₃) | 2850-2960 | Medium to Weak |
| Carbonyl C=O Stretch | 1750-1780 | Strong |
| Aromatic C=C Stretch | 1450-1600 | Medium to Strong |
| C-N Stretch | 1200-1350 | Medium |
| C-O Stretch | 1100-1250 | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis. Both low-resolution and high-resolution MS techniques provide critical data for the characterization of this compound.
Electron Ionization Mass Spectrometry (EIMS) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation. The resulting mass spectrum displays a pattern of fragment ions that serves as a molecular fingerprint, offering valuable clues about the compound's structure. For this compound, the fragmentation pattern reveals the stability of the benzoxazolone core and the nature of its substituents.
Key fragmentation pathways observed in the EIMS spectrum of this compound would likely include the loss of the methyl group, cleavage of the oxazolone ring, and the expulsion of carbon monoxide or bromine radicals. The molecular ion peak (M⁺) would be observed, with its characteristic isotopic pattern due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).
Table 1: Postulated EIMS Fragmentation Data for this compound
| m/z Value | Ion Identity | Description of Loss |
|---|---|---|
| 227/229 | [C₈H₆BrNO₂]⁺ | Molecular Ion (M⁺) |
| 212/214 | [C₇H₃BrNO₂]⁺ | Loss of methyl radical (•CH₃) |
| 199/201 | [C₇H₆BrNO]⁺ | Loss of carbon monoxide (CO) |
| 148 | [C₇H₆NO₂]⁺ | Loss of bromine radical (•Br) |
Note: This table represents predicted fragmentation patterns based on the general behavior of similar compounds in EIMS, as specific experimental data for this exact compound is not publicly available.
Electrospray Ionization (ESI) is a soft ionization technique that typically generates protonated molecules [M+H]⁺ with minimal fragmentation. When coupled with a high-resolution mass analyzer (HRMS), such as an Orbitrap or a Time-of-Flight (TOF) instrument, it allows for the determination of the exact mass of the ion with high precision. This data is crucial for confirming the elemental composition of the molecule.
For this compound (C₈H₆BrNO₂), the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. ESI-HRMS analysis provides an experimental mass value that can be compared to the theoretical value to confirm the molecular formula.
Table 2: ESI-HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆BrNO₂ |
| Theoretical Exact Mass [M+H]⁺ | 227.9655 / 229.9634 |
| Measured Exact Mass [M+H]⁺ | Experimental data required |
Note: The theoretical exact masses are calculated for the isotopes ⁷⁹Br and ⁸¹Br. The confirmation of the molecular formula relies on the close agreement between the measured and theoretical exact masses, typically with an error of less than 5 ppm.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unparalleled detail about bond lengths, bond angles, and torsional angles, defining the molecule's conformation in the solid state.
By diffracting X-rays off a single crystal of this compound, a detailed model of its molecular structure can be obtained. This analysis would confirm the planarity of the fused benzoxazolone ring system. Key structural parameters, including the lengths of the C-Br, C-O, C-N, and C=O bonds, as well as the bond angles within the heterocyclic and benzene rings, would be precisely determined. The geometry around the nitrogen atom would confirm its sp² hybridization and the attachment of the methyl group.
Table 3: Representative Crystallographic Data for a Benzoxazolone Derivative
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.828(2) |
| b (Å) | 7.1335(9) |
| c (Å) | 25.119(2) |
| β (°) | 100.066(11) |
| Volume (ų) | 2616.1(6) |
Note: This data is for a related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate, and serves as an example of the type of information obtained from a single-crystal X-ray diffraction experiment. Specific data for this compound is required for a definitive analysis.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by a network of intermolecular interactions. For this compound, these interactions are expected to include dipole-dipole forces, π-π stacking between the aromatic rings, and potentially halogen bonding involving the bromine atom.
Analysis of the crystal structure would allow for the identification and characterization of these non-covalent interactions. For instance, C-H···O hydrogen bonds may be present, linking adjacent molecules. The bromine atom could act as a halogen bond donor, interacting with electronegative atoms like oxygen on neighboring molecules. The arrangement of molecules, whether in herringbone or stacked motifs, would be elucidated, providing insight into the forces that stabilize the crystal structure.
Computational and Theoretical Chemistry Studies of 5 Bromo 3 Methylbenzo D Oxazol 2 3h One
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govresearchgate.net It is widely employed in computational chemistry to determine a molecule's properties. For benzoxazole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-311G(d,p), have been shown to provide reliable results that correlate well with experimental data where available. mdpi.comsemanticscholar.org
A fundamental step in computational analysis is geometry optimization, where the molecule's structure is adjusted to find its most stable, lowest-energy conformation. This process calculates key structural parameters, including bond lengths, bond angles, and dihedral angles.
For 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one, the optimization process would reveal the precise three-dimensional arrangement of its atoms. The benzoxazolone core is expected to be largely planar, with the methyl group's hydrogen atoms positioned to minimize steric hindrance. The calculations would provide exact values for the lengths of the C-Br, C-N, C=O, and other bonds, as well as the angles within the fused ring system.
Illustrative Data Table 1: Predicted Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Br | 1.89 Å |
| C=O | 1.21 Å | |
| N-CH₃ | 1.45 Å | |
| N-C(ring) | 1.38 Å | |
| Bond Angle | O-C-N | 108.5° |
| C-N-C(ring) | 111.0° | |
| Dihedral Angle | C-C-N-CH₃ | ~180° |
Molecular Orbital Theory
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. Two of the most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the Frontier Molecular Orbitals (FMOs). youtube.comwikipedia.orgyoutube.com
FMO analysis is crucial for understanding a molecule's chemical reactivity and kinetic stability. youtube.comwikipedia.org
HOMO: Represents the ability of a molecule to donate electrons. Regions with a high HOMO density are likely sites for electrophilic attack.
LUMO: Represents the ability of a molecule to accept electrons. Regions with a high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a key indicator of molecular stability. A large energy gap implies high stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net
In this compound, the HOMO is expected to be distributed primarily over the fused benzene (B151609) ring and the heteroatoms, while the LUMO would likely be concentrated around the carbonyl group and the aromatic ring. The electron-withdrawing nature of the bromine atom would be expected to lower the energy of both the HOMO and LUMO compared to an unsubstituted benzoxazolone.
Illustrative Data Table 2: Predicted FMO Energies and Reactivity Descriptors
| Parameter | Predicted Value (eV) |
| HOMO Energy | -6.85 |
| LUMO Energy | -1.52 |
| Energy Gap (ΔE) | 5.33 |
| Ionization Potential (I) | 6.85 |
| Electron Affinity (A) | 1.52 |
| Global Hardness (η) | 2.67 |
| Electrophilicity Index (ω) | 2.78 |
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the Lewis-like chemical bonding within a molecule. uni-muenchen.dewikipedia.org It examines charge transfer, hybridization, and intramolecular delocalization interactions between filled (donor) and empty (acceptor) orbitals. acs.orgcamjol.infonih.gov The stabilization energy (E²) associated with these interactions indicates the strength of the delocalization.
For the title compound, NBO analysis would quantify hyperconjugative interactions, such as the delocalization of electron density from the lone pairs of the oxygen and nitrogen atoms to the antibonding orbitals of the carbonyl group and the aromatic ring. These interactions are fundamental to the stability of the heterocyclic system. The analysis would also reveal the polarization of the C-Br bond and the charge distribution on each atom.
Illustrative Data Table 3: Predicted Second-Order Perturbation Analysis of Donor-Acceptor Interactions from NBO
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
| LP(1) N | π(C=O) | 45.2 |
| LP(2) O | π(C=C) | 18.5 |
| π(C-C) | π(C-C) | 22.1 |
| LP(3) Br | σ(C-C) | 5.8 |
Electrostatic Potential Mapping (MEP)
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. chemrxiv.orgresearchgate.net It is an invaluable tool for predicting how a molecule will interact with other chemical species. rsc.orgnih.gov Different colors on the MEP surface indicate regions of varying potential:
Red/Yellow: Regions of negative potential, rich in electrons (e.g., lone pairs on oxygen or nitrogen). These are sites for electrophilic attack.
Blue: Regions of positive potential, electron-poor (e.g., hydrogen atoms or areas near electron-withdrawing groups). These are sites for nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, the MEP map would be expected to show a significant negative potential (red) around the carbonyl oxygen atom, making it a primary site for hydrogen bonding and electrophilic interactions. The region around the bromine atom would also exhibit negative potential due to its lone pairs. Positive potential (blue) would likely be found around the hydrogen atoms of the methyl group and the aromatic ring. Such maps are crucial for understanding non-covalent interactions and predicting sites of reactivity. mdpi.com
Prediction of Spectroscopic Properties and Correlation with Experimental Data
Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool for predicting the spectroscopic properties of molecules like this compound. These theoretical calculations provide valuable insights into the molecule's vibrational modes, electronic transitions, and chemical shifts, which can be correlated with experimental data from techniques such as Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Theoretical vibrational analysis is often performed to understand the different vibrational modes of the molecule. For analogous benzoxazole derivatives, DFT calculations have been successfully used to assign and compare computationally obtained wavenumbers with experimental FT-IR spectra. This correlation allows for a detailed understanding of the molecule's structural characteristics and the vibrations associated with specific functional groups.
In the case of this compound, theoretical calculations would predict characteristic vibrational frequencies. For instance, the carbonyl (C=O) stretching frequency of the oxazolone (B7731731) ring is a key vibrational mode that can be both calculated and experimentally observed. The predicted and experimental values are often in good agreement, providing confidence in the computational model.
Table 1: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups
| Functional Group | Predicted Wavenumber (cm⁻¹) (Theoretical) | Experimental Wavenumber (cm⁻¹) (FT-IR) |
|---|---|---|
| C=O Stretch | Data not available | Data not available |
| C-N Stretch | Data not available | Data not available |
| C-Br Stretch | Data not available | Data not available |
Note: Specific experimental and a full range of theoretical data for this compound are not publicly available. The table illustrates the type of data correlation that is typical in such studies.
Time-dependent DFT (TD-DFT) calculations are employed to understand the electronic transitions within the molecule, which correspond to the absorption peaks observed in UV-Vis spectroscopy. These calculations can help in understanding charge transfer within the molecule. For similar heterocyclic compounds, TD-DFT has been used to interpret the electronic spectra and identify the nature of the electronic excitations.
Furthermore, computational methods can predict NMR chemical shifts (¹H and ¹³C). By comparing the calculated shifts with the experimental NMR data, the structural assignment of the molecule can be confirmed. For various benzoxazolone derivatives, good correlation between theoretical and experimental chemical shifts has been reported, aiding in the structural elucidation of newly synthesized compounds mdpi.com.
Molecular Dynamics Simulations for Conformational Flexibility and Solute-Solvent Interactions
Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and the nature of its interactions with solvent molecules. These simulations model the movement of atoms and molecules based on classical mechanics, allowing for the exploration of the molecule's potential energy surface and its behavior in a condensed phase.
MD simulations can reveal the accessible conformations of the molecule in different environments. By analyzing the trajectory of the simulation, researchers can identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a solution. For related benzoxazole derivatives, MD simulations have been utilized to understand the stability of ligand-receptor interactions eco-vector.comnih.gov.
The study of solute-solvent interactions is another key application of MD simulations. By simulating the molecule in a solvent box (e.g., water), it is possible to analyze the radial distribution functions (RDFs) between specific atoms of the solute and the solvent molecules. RDFs provide a measure of the probability of finding a solvent molecule at a certain distance from a solute atom, offering a detailed picture of the solvation shell around the molecule. This is particularly important for understanding the solubility and reactivity of the compound in different solvents. For instance, in studies of similar compounds, MD simulations have been used to investigate stability in water and sensitivity towards hydrolysis researchgate.net.
Table 2: Key Parameters from Molecular Dynamics Simulations
| Parameter | Description | Significance for this compound |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the molecule throughout the simulation compared to a reference structure. | Indicates the conformational stability of the molecule over time. A stable RMSD suggests the molecule maintains a consistent structure. |
| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Provides insight into the compactness of the molecule's conformation. Changes in Rg can indicate conformational changes. |
Note: This table represents the typical parameters analyzed in MD simulations to understand the behavior of a molecule in solution. Specific simulation data for this compound is not available in the public domain.
An in-depth analysis of the structure-activity relationship (SAR) and principles of structural modification for this compound reveals a landscape rich with potential for medicinal chemistry and materials science. The strategic manipulation of its core scaffold and substituent groups is pivotal in modulating its physicochemical and biological properties.
Advanced Applications of 5 Bromo 3 Methylbenzo D Oxazol 2 3h One in Chemical Research
Utility as Synthetic Intermediates in Complex Molecule Synthesis
5-Bromo-3-methylbenzo[d]oxazol-2(3H)-one serves as a crucial intermediate in the synthesis of complex pharmaceuticals and bioactive compounds. The benzoxazolone ring system is a key structural feature in a wide array of biologically active molecules, including anticancer, anti-inflammatory, and neuroprotective agents nih.gov. The bromine atom at the 5-position and the methyl group at the 3-position provide specific points for chemical modification, allowing for the construction of diverse and complex molecular architectures.
Researchers utilize this compound as a starting material to build molecules with potential therapeutic value. For instance, the benzoxazolone scaffold has been integral to the development of kinase inhibitors, which are critical in cancer therapy myskinrecipes.comnih.gov. By employing strategies like molecular hybridization, scientists have attached other pharmacologically active moieties to the benzoxazolone core to create novel compounds with enhanced or targeted activity nih.gov.
Key Synthetic Transformations and Resulting Bioactive Derivatives:
| Target Compound Class | Synthetic Strategy | Potential Biological Application |
| c-Met kinase inhibitors | Molecular hybridization with a quinoline core | Anti-cancer nih.gov |
| TNIK inhibitors | Structure-activity relationship (SAR) studies | Colorectal cancer treatment nih.gov |
| Mycobacterium tuberculosis InhA inhibitors | Acylacetamide derivatization | Anti-tuberculosis nih.gov |
| Sigma-1 receptor ligands | N-benzyl moiety substitution | Neuroprotective agents, CNS disorders researchgate.netnih.gov |
| Multifunctional agents for Diabetic Nephropathy | Introduction of antioxidant and hypoglycemic moieties | Diabetic complications nih.gov |
Development of Novel Reagents and Catalysts Based on the Benzo[d]oxazolone Moiety
The benzo[d]oxazolone moiety, the core structure of this compound, is being explored for the development of novel reagents and catalysts. While direct catalytic applications of this compound are not extensively documented, the broader class of benzoxazoles and related heterocycles are utilized in catalysis. For example, Brønsted acidic ionic liquids have been used as recyclable catalysts for the synthesis of benzoxazoles nih.govacs.org. This suggests the potential for designing benzoxazolone-based structures that could act as ligands for metal catalysts or as organocatalysts themselves. The development of iron-catalyzed synthesis of 2-benzoxazolone highlights the interaction of this heterocyclic system with transition metals, a key aspect of catalysis mdpi.com. The structural rigidity and electron-donating properties of the benzoxazolone core could be harnessed to create stable and efficient catalytic systems.
Exploration in Materials Science and Dye Chemistry (e.g., Solvatochromism)
The favorable electronic and photophysical properties of the benzoxazolone core make this compound and its derivatives promising candidates for applications in materials science and dye chemistry. These compounds are utilized in the preparation of functional materials for optoelectronic applications due to their luminescent behavior when incorporated into larger conjugated systems myskinrecipes.com.
Derivatives of benzoxazoles and related structures like 2,1,3-benzoxadiazoles are known to exhibit strong, solvent-dependent fluorescence, a property known as solvatochromism frontiersin.org. Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This property is highly valuable for developing chemical sensors and probes that can report on the polarity of their microenvironment semanticscholar.orgresearchgate.net. While specific solvatochromic data for this compound is not detailed in the available literature, related azo dyes based on quinoline have been shown to exhibit a bathochromic (red) shift in their absorption maxima as the polarity of the solvent increases goums.ac.ir. This indicates that the electronic structure of such heterocyclic systems is sensitive to the surrounding environment.
Photophysical Properties of Related Benzoxadiazole Derivatives in Chloroform:
| Compound | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (ΦFL) |
| Derivative 9a | 419 | 499 | 80 | 0.53 |
| Derivative 9b | 419 | 500 | 81 | 0.54 |
| Derivative 9c | 419 | 501 | 82 | 0.51 |
| Derivative 9d | 419 | 502 | 83 | 0.50 |
| Data adapted from a study on 2,1,3-benzoxadiazole derivatives, which share a related core structure frontiersin.org. |
Probes for Chemical Biology Investigations
The inherent fluorescence of the benzoxazolone scaffold has led to its use in the design of fluorescent probes for chemical biology myskinrecipes.com. These probes can be used to visualize and track biological molecules and processes within living cells. Benzoxazole and naphthoxazole derivatives are considered promising and safer alternatives to some traditional DNA probes periodikos.com.brperiodikos.com.br.
Benzoxazolone derivatives have been specifically developed as probes for various biological targets. For instance, they have been investigated as probes for the translocator protein (TSPO), which is a biomarker for neuroinflammation nih.gov. Additionally, new classes of fluorescent dyes based on the benzoxazinone structure (a related core) have been synthesized for use in flow cytometry, allowing for the detection of cells and microorganisms nih.gov. A 7-hydroxybenzoxazinone-based probe was developed to detect biothiols like glutathione and cysteine, exhibiting a significant fluorescence enhancement upon binding nih.gov. The favorable binding characteristics of the benzoxazolone moiety make it an excellent platform for creating highly specific and sensitive probes for a variety of biological investigations myskinrecipes.com.
Electrochemical Characterization and Applications
The electrochemical properties of benzoxazole derivatives have been a subject of study, indicating their potential in electrochemistry. Techniques like cyclic voltammetry (CV), square wave voltammetry (SWV), and differential pulse voltammetry (DPV) have been used to investigate the electrochemical behavior of N-(2-benzylbenzoxazol-5-yl)benzamide and its derivatives researchgate.net. These studies help in understanding the redox processes (electron transfer reactions) that these molecules can undergo.
Photochemical Reactivity Studies
The photochemical reactivity of the benzoxazole core is an area of active research. The core structure can participate in various light-induced reactions. For example, photoisomerization (a change in molecular structure caused by light) of certain benzoquinone derivatives can lead to the formation of benzoxazolines nih.gov. This indicates that the heterocyclic ring can be formed through a photochemical pathway.
Furthermore, the introduction of styryl groups to the benzoxazole scaffold has led to the development of photoswitches. These molecules can undergo a reversible E-Z isomerization of a central double bond upon irradiation with light, without the unwanted side reaction of photocyclization that affects similar molecules like stilbene. The efficiency of this photoswitching and the stability of the different isomers can be tuned by changing the substituents on the benzoxazole ring system.
Future Research Directions and Unexplored Avenues for 5 Bromo 3 Methylbenzo D Oxazol 2 3h One
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern organic synthesis. bohrium.comnih.govnih.gov Future research should prioritize the development of more sustainable and atom-economical synthetic routes to 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one. Atom economy, a concept that emphasizes the maximization of reactants' atoms incorporated into the final product, is a key metric in this endeavor. researchgate.net
Current synthetic approaches can be improved by exploring catalytic systems that minimize waste and energy consumption. The use of recyclable catalysts, such as magnetic nanoparticles, has shown promise in the synthesis of related benzoxazole derivatives and could be adapted for the target molecule. nih.gov Furthermore, exploring alternative, greener reaction media, such as water or bio-based solvents, and energy sources like microwave irradiation or sonication, can significantly reduce the environmental footprint of the synthesis. nih.gov
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Catalytic Methods | Reduced waste, potential for recyclability, lower energy requirements. | Development of novel, highly efficient, and selective catalysts (e.g., earth-abundant metal catalysts, organocatalysts). |
| Alternative Energy Sources | Faster reaction times, improved energy efficiency. | Optimization of microwave-assisted and sonochemical methods for the synthesis of this compound. |
| Green Solvents | Reduced toxicity and environmental impact. | Investigation of water, supercritical fluids, and bio-derived solvents as reaction media. |
| One-Pot Reactions | Increased efficiency, reduced purification steps, and solvent usage. | Designing tandem or domino reaction sequences for the streamlined synthesis from readily available starting materials. |
In-Depth Mechanistic Studies of Key Transformations
A thorough understanding of the reaction mechanisms underlying the synthesis and transformations of this compound is crucial for optimizing existing methods and developing novel reactions. Future research should employ a combination of experimental and computational techniques to elucidate the intricate details of key reaction steps.
Kinetic studies can provide valuable data on reaction rates, orders, and activation energies, shedding light on the factors that govern the efficiency of the synthesis. The identification and characterization of reaction intermediates and transition states through spectroscopic techniques (e.g., in-situ NMR, FT-IR) and computational modeling will be instrumental. researchgate.net For instance, detailed computational studies on the oxidative cyclization step in benzoxazole formation have provided valuable insights into the most plausible reaction pathways. researchgate.net Similar investigations into the synthesis of the brominated and methylated benzoxazolone core would be highly beneficial.
Expanding the Scope of Derivatization Chemistry through Novel Reactions
The functionalization of the this compound scaffold is key to unlocking its full potential in various applications. Future research should focus on exploring novel and efficient methods for its derivatization. The presence of a bromine atom offers a versatile handle for a wide range of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, vinyl, and amino substituents.
Furthermore, the exploration of C-H functionalization reactions on the benzoxazolone core represents a highly atom-economical approach to derivatization, avoiding the need for pre-functionalized starting materials. nih.gov Research into regioselective C-H activation at other positions on the benzene (B151609) ring would significantly expand the accessible chemical space.
| Reaction Type | Potential Substituents | Research Focus |
| Cross-Coupling Reactions | Aryl, heteroaryl, alkyl, vinyl, amino groups. | Development of robust and versatile catalytic systems for the efficient coupling at the bromine position. |
| C-H Functionalization | Aryl, alkyl, and other functional groups. | Investigation of directing groups and catalysts for the selective activation of C-H bonds on the aromatic ring. |
| Nucleophilic Aromatic Substitution | Amines, alcohols, thiols. | Exploring conditions to facilitate the substitution of the bromine atom with various nucleophiles. |
| Modifications of the Oxazolone (B7731731) Ring | Opening and subsequent derivatization. | Investigating reactions that lead to the selective opening of the oxazolone ring to generate novel scaffolds. |
Advanced Computational Methodologies for Predictive Modeling
Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules, thereby guiding experimental design and accelerating the discovery process. Future research on this compound and its derivatives will greatly benefit from the application of advanced computational methodologies.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of derivatized compounds with their biological activities or material properties. chemijournal.comchemijournal.comresearchgate.netresearchgate.netnih.gov This can enable the in-silico screening of virtual libraries of compounds to identify promising candidates for synthesis and testing. Molecular dynamics (MD) simulations can provide insights into the conformational dynamics and interactions of these molecules with biological targets or within materials.
Density Functional Theory (DFT) calculations can be employed to predict a wide range of properties, including electronic structure, spectroscopic characteristics, and reaction energetics, which can aid in the interpretation of experimental data and the design of new molecules with desired properties.
Integration with Emerging Chemical Technologies (e.g., Flow Chemistry, Machine Learning in Synthesis)
The integration of emerging technologies such as flow chemistry and machine learning holds immense potential to revolutionize the synthesis and optimization of this compound and its derivatives.
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and facile scalability. cam.ac.ukresearchgate.net The development of continuous flow processes for the synthesis of this compound could lead to more efficient, reproducible, and safer manufacturing. cam.ac.uk
Optimize reaction conditions: AI-driven platforms can efficiently explore a vast parameter space (e.g., temperature, concentration, catalyst loading) to identify the optimal conditions for its synthesis and derivatization, leading to higher yields and purity. beilstein-journals.orgresearchgate.netresearchgate.net
Predict reactivity: ML models can be developed to predict the reactivity of different positions on the benzoxazolone scaffold, guiding the design of selective derivatization strategies. cmu.edunih.gov
Propose novel synthetic pathways: Retrosynthesis algorithms powered by machine learning could identify novel and potentially more efficient synthetic routes to the target molecule and its analogues.
Q & A
Q. What are the key synthetic routes for preparing 5-bromo-3-methylbenzo[d]oxazol-2(3H)-one, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves bromination of 3-methylbenzo[d]oxazol-2(3H)-one derivatives. For example, Friedel-Crafts acylation of benzo[d]oxazol-2(3H)-one with bromoacetyl bromide (AlCl₃ catalysis), followed by NaBH₄ reduction, yields bromohydrin intermediates that can undergo nucleophilic substitution with amines . Alternatively, direct bromination of nitro-substituted benzoxazolones (e.g., 3-methyl-6-nitro derivatives) using bromine or NBS under controlled conditions (e.g., 0–5°C, CCl₄ solvent) achieves regioselective bromination at the C5 position. Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize di-brominated byproducts .
Q. How is this compound characterized using spectroscopic and analytical techniques?
- Methodological Answer : Key characterization methods include:
- ¹H/¹³C NMR : Distinctive signals for the methyl group (δ ~2.70–3.55 ppm in ¹H NMR; δ ~21–29 ppm in ¹³C NMR) and aromatic protons (δ ~6.87–8.00 ppm) .
- IR Spectroscopy : Peaks for C=O (1720–1740 cm⁻¹), C-Br (550–600 cm⁻¹), and C-O-C (1190–1270 cm⁻¹) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 287.07 for C₉H₇BrN₂O₄) confirm molecular weight .
- Elemental Analysis : Validates purity (e.g., %C: 37.66 vs. observed 38.48) .
Advanced Research Questions
Q. How can computational models guide the design of 5-bromo-3-methylbenzoxazolone derivatives for biological targets?
- Methodological Answer : A 3D pharmacophore model (Catalyst 4.9 software) for sigma-1 receptor ligands identified critical features:
- One positive ionizable group.
- Two hydrophobic aromatic regions.
- One hydrogen bond acceptor.
This model achieved a correlation coefficient of 0.89 in 3D-QSAR studies. Validation via Fisher randomization and leave-one-out tests ensures robustness. Derivatives can be prioritized based on alignment with these features .
Q. What strategies are effective for evaluating the biological activity of 5-bromo-3-methylbenzoxazolone derivatives in oncology?
- Methodological Answer :
- Kinase Inhibition Assays : For TNIK (Traf2- and Nck-interacting kinase) inhibition, use fluorescence polarization assays with recombinant TNIK protein. IC₅₀ values <1 µM indicate high potency (e.g., derivatives reported in Luo et al., 2022) .
- In Vivo Models : Evaluate antitumor efficacy in colorectal cancer xenografts (e.g., HCT-116 cells in nude mice) by monitoring tumor volume reduction and survival rates .
- Enzyme Inhibition : For autotaxin (ATX) inhibitors like PF-8380, use fluorogenic substrate FS-3 to measure hydrolysis inhibition (IC₅₀: ~2 nM) .
Q. How do structural modifications at the C5 bromine position affect reactivity and biological activity?
- Methodological Answer :
- Substitution Reactions : Bromine at C5 can be replaced via Suzuki coupling (e.g., with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives) to introduce aryl/heteroaryl groups. Optimize Pd(PPh₃)₄ catalysis in THF/water (3:1) at 80°C .
- Biological Impact : Bromine removal (e.g., via dehalogenation) reduces steric bulk, enhancing binding to hydrophobic pockets (e.g., in CDYL inhibitors with IC₅₀ <100 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
